N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide
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Overview
Description
N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family
Mechanism of Action
Target of Action
Similar compounds, derivatives of pyrido[2,3-d]pyrimidine, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These enzymes play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them important targets for therapeutic intervention .
Mode of Action
Similar compounds have been shown to inhibit the activity of their target enzymes, thereby disrupting the biochemical pathways they regulate .
Biochemical Pathways
The biochemical pathways affected by N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide are likely to be those regulated by its target enzymes. For instance, PI3K is involved in the PI3K/Akt signaling pathway, which regulates cell cycle progression and survival . Protein tyrosine kinases are involved in various signaling pathways that regulate cellular processes such as cell growth, differentiation, and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its mode of action and the biochemical pathways it affects. Inhibition of PI3K and protein tyrosine kinases could potentially disrupt cell growth and proliferation, induce cell cycle arrest, and promote apoptosis .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the physiological and pathological state of the organism, the presence of other drugs or substances, and specific conditions such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method includes the cyclization of appropriate precursors under specific conditions to form the pyrido[4,3-d]pyrimidine core . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce different functional groups, leading to a variety of substituted pyrido[4,3-d]pyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
- tert-Butyl 4-oxo-2-phenyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(4H)-carboxylate
- tert-Butyl 2-cyclopentyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Uniqueness
N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide is unique due to its specific substitution pattern and the presence of the phenyl group, which can influence its biological activity and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-14(17-12-4-2-1-3-5-12)18-7-6-13-11(9-18)8-15-10-16-13/h1-5,8,10H,6-7,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRKVICCMRZCNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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